molecular formula C4H11NO3 B145238 2-Amino-2-(hydroxymethyl)propane-1,3-diol CAS No. 126850-08-6

2-Amino-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B145238
CAS No.: 126850-08-6
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of nitromethane with formaldehyde and ammonia, followed by hydrogenation. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of tromethamine often involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and high-pressure hydrogenation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which combines with hydrogen ions to form water and bicarbonate, thereby correcting acidosis. It buffers both metabolic and respiratory acids, limiting carbon dioxide generation. Additionally, it functions as an osmotic diuretic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific buffering range and lower toxicity compared to other alkanolamines. It is particularly effective in medical applications for correcting metabolic acidosis without significant side effects .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
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InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
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InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
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DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
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Boiling Point

219-220 °C at 10 mm Hg
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
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Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
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Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...
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Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Melting Point

171-172 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(hydroxymethyl)propane-1,3-diol
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Reactant of Route 6
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